molecular formula C23H16FNO2S B3471610 2-((4,5-diphenyloxazol-2-yl)thio)-1-(4-fluorophenyl)ethanone

2-((4,5-diphenyloxazol-2-yl)thio)-1-(4-fluorophenyl)ethanone

Cat. No.: B3471610
M. Wt: 389.4 g/mol
InChI Key: NRRPIQXFGMUBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4,5-diphenyloxazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-diphenyloxazol-2-yl)thio)-1-(4-fluorophenyl)ethanone typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether formation: The oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Ketone formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4,5-diphenyloxazol-2-yl)thio)-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((4,5-diphenyloxazol-2-yl)thio)-1-(4-fluorophenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-((4,5-diphenyloxazol-2-yl)thio)-1-(4-fluorophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-((4,5-diphenyloxazol-2-yl)thio)-1-phenylethanone: Lacks the fluorine atom on the phenyl ring.

    2-((4,5-diphenyloxazol-2-yl)thio)-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 2-((4,5-diphenyloxazol-2-yl)thio)-1-(4-fluorophenyl)ethanone can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. This makes it distinct from similar compounds and potentially more useful in certain applications.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO2S/c24-19-13-11-16(12-14-19)20(26)15-28-23-25-21(17-7-3-1-4-8-17)22(27-23)18-9-5-2-6-10-18/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRPIQXFGMUBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4,5-diphenyloxazol-2-yl)thio)-1-(4-fluorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-((4,5-diphenyloxazol-2-yl)thio)-1-(4-fluorophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-((4,5-diphenyloxazol-2-yl)thio)-1-(4-fluorophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-((4,5-diphenyloxazol-2-yl)thio)-1-(4-fluorophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-((4,5-diphenyloxazol-2-yl)thio)-1-(4-fluorophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-((4,5-diphenyloxazol-2-yl)thio)-1-(4-fluorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.